5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with an octyloxy group at the 5-position and a phenyl group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-3-(octyloxy)prop-2-yn-1-one with hydrazine hydrate under reflux conditions to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-b]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic materials, such as dyes and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: Known for its unique electronic properties and potential biological activities.
5-(Octyloxy)-1-phenyl-1H-pyrido[3,4-b]pyrazine: Similar structure but with a pyridine ring, used in dye-sensitized solar cells.
5-(Octyloxy)-1-phenyl-1H-pyrrolo[3,4-b]pyrazine: Contains a pyrrole ring, known for its antimicrobial and antiviral activities
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and potential for diverse biological activities. Its octyloxy group enhances its solubility and interaction with biological membranes, making it a promising candidate for various applications .
Properties
CAS No. |
87595-22-0 |
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Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-octoxy-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C19H24N4O/c1-2-3-4-5-6-10-13-24-18-15-20-19-17(22-18)14-21-23(19)16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3 |
InChI Key |
QENDLMBVMRSBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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